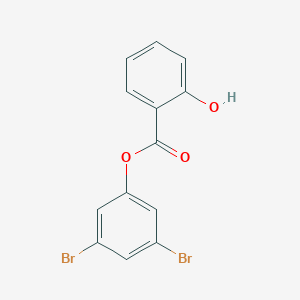

3,5-Dibromophenyl 2-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

820243-56-9 |

|---|---|

Molecular Formula |

C13H8Br2O3 |

Molecular Weight |

372.01 g/mol |

IUPAC Name |

(3,5-dibromophenyl) 2-hydroxybenzoate |

InChI |

InChI=1S/C13H8Br2O3/c14-8-5-9(15)7-10(6-8)18-13(17)11-3-1-2-4-12(11)16/h1-7,16H |

InChI Key |

FEHRQFQASVQIQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC(=CC(=C2)Br)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,5-Dibromophenol

Bromination Using Hypobromous Acid (HOBr) Generated In Situ

The most efficient method for synthesizing 3,5-dibromophenol involves the controlled bromination of phenol using hypobromous acid (HOBr) generated in situ. This approach, adapted from the eco-friendly synthesis of 3,5-dibromo-4-hydroxybenzonitrile, employs a bromide/bromate salt mixture (2:1 molar ratio) in the presence of sulfuric acid. The reaction proceeds as follows:

$$

2\text{Br}^- + \text{BrO}_3^- + 3\text{H}^+ \rightarrow 3\text{HOBr}

$$

HOBr acts as the active brominating agent, selectively substituting hydrogen atoms at the meta positions of phenol due to the electron-donating hydroxyl group. The reaction is conducted in aqueous medium at 25–35°C, achieving yields of 91–99%. A typical procedure involves:

Direct Bromination with Elemental Bromine

Traditional bromination using elemental bromine (Br₂) in dichloromethane or acetic acid is also feasible but less environmentally favorable. This method requires careful temperature control (0–5°C) to prevent over-bromination. The reaction typically achieves 70–85% yields, with purification via column chromatography.

Comparative Analysis of Bromination Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HOBr (in situ) | NaBr, NaBrO₃, H₂SO₄ | 25–35 | 91–99 | >99 |

| Elemental Br₂ | Br₂, CH₂Cl₂ | 0–5 | 70–85 | 95–98 |

The HOBr method is superior in atom economy and minimizes hazardous waste, aligning with green chemistry principles.

Synthesis of Salicylic Acid

Salicylic acid (2-hydroxybenzoic acid) is commercially available but can be synthesized via the Kolbe-Schmitt reaction, which carboxylates sodium phenolate with carbon dioxide under high pressure and temperature.

Esterification Strategies

Acid Chloride Method

The most widely used approach involves converting salicylic acid to its acid chloride, followed by reaction with 3,5-dibromophenol:

Step 1: Synthesis of Salicyloyl Chloride

Salicylic acid is treated with thionyl chloride (SOCl₂) in anhydrous tetrahydrofuran (THF) at reflux:

$$

\text{C}7\text{H}6\text{O}3 + \text{SOCl}2 \rightarrow \text{C}7\text{H}5\text{ClO}3 + \text{SO}2 + \text{HCl}

$$

The reaction proceeds quantitatively, with excess SOCl₂ removed under vacuum.

Step 2: Esterification with 3,5-Dibromophenol

Salicyloyl chloride is reacted with 3,5-dibromophenol in the presence of pyridine (to scavenge HCl):

$$

\text{C}7\text{H}5\text{ClO}3 + \text{C}6\text{H}4\text{Br}2\text{O} \rightarrow \text{C}{13}\text{H}8\text{Br}2\text{O}3 + \text{HCl}

$$

Reaction conditions:

Coupling Agent-Mediated Esterification

Carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) facilitate direct esterification between salicylic acid and 3,5-dibromophenol:

$$

\text{C}7\text{H}6\text{O}3 + \text{C}6\text{H}4\text{Br}2\text{O} \xrightarrow{\text{DCC/DMAP}} \text{C}{13}\text{H}8\text{Br}2\text{O}3 + \text{H}_2\text{O}

$$

Advantages include milder conditions (room temperature) and avoidance of acid chlorides. However, yields are lower (75–80%) due to competing side reactions.

Acid-Catalyzed Direct Esterification

Direct reaction of salicylic acid and 3,5-dibromophenol in concentrated sulfuric acid at elevated temperatures (80–100°C) is possible but inefficient (yields <50%). This method is rarely employed due to poor regioselectivity and side product formation.

Comparative Analysis of Esterification Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid Chloride | SOCl₂, Pyridine | 85–92 | >98 |

| DCC/DMAP | DCC, DMAP | 75–80 | 95–97 |

| H₂SO₄ Catalysis | H₂SO₄ | <50 | 90–92 |

The acid chloride method remains optimal for industrial-scale synthesis due to high efficiency and scalability.

Q & A

Q. How to optimize crystallization for X-ray diffraction studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.